Chemical structure and properties of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
Chemical structure and properties of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide
The following technical guide details the chemical structure, synthesis, and biological properties of N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide . This document is structured for researchers and drug development professionals, focusing on the compound's role as a pharmacophore in medicinal chemistry, particularly within the kinase inhibitor landscape.
Executive Summary
N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide is a synthetic heterocyclic compound belonging to the class of benzothiazole-6-carboxamides .[1] This scaffold is widely recognized in medicinal chemistry as a privileged structure for the design of protein kinase inhibitors, anticancer agents, and amyloid imaging probes. The molecule features a 1,3-benzothiazole core coupled to a 4-fluoroaniline moiety via a carboxamide linker at the C6 position. The inclusion of the fluorine atom modulates lipophilicity, metabolic stability, and ligand-binding affinity, making it a critical intermediate in Structure-Activity Relationship (SAR) studies.
Chemical Structure & Physicochemical Properties[2][3][4][5]
Structural Analysis
The compound consists of three distinct pharmacophoric elements:
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Benzothiazole Core (Bicyclic System): A planar, aromatic scaffold that mimics the purine ring of ATP, allowing it to occupy the ATP-binding pocket of various kinase enzymes.
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Carboxamide Linker (C6 Position): Provides a hydrogen bond donor (NH) and acceptor (C=O), facilitating directional binding interactions with amino acid residues (e.g., the "gatekeeper" residue) in the target protein.
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4-Fluorophenyl Moiety: The fluorine substitution at the para position blocks metabolic oxidation (CYP450 metabolism) and enhances membrane permeability by increasing lipophilicity without significant steric penalty.
Quantitative Data Profile
The following properties are derived from standard cheminformatics algorithms (e.g., SwissADME, Molinspiration) for the canonical structure.
| Property | Value | Description |
| Molecular Formula | C₁₄H₉FN₂OS | Stoichiometric composition |
| Molecular Weight | 272.30 g/mol | Optimal for oral bioavailability (<500 Da) |
| LogP (Predicted) | ~3.2 - 3.5 | Moderately lipophilic; good membrane permeability |
| TPSA | ~55 Ų | Topological Polar Surface Area; indicates good BBB penetration potential |
| H-Bond Donors | 1 | Amide NH |
| H-Bond Acceptors | 4 | Thiazole N, Amide O, Fluorine, Thiazole S |
| Rotatable Bonds | 2 | Amide-Phenyl and Amide-Benzothiazole bonds |
Synthetic Methodology
Retrosynthetic Analysis
The most efficient route to N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide is the direct amidation of 1,3-benzothiazole-6-carboxylic acid with 4-fluoroaniline . This convergent synthesis allows for late-stage diversification of the amide portion.
Synthesis Protocol (Standard Operating Procedure)
Reaction Type: Nucleophilic Acyl Substitution (Amide Coupling) Reagents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine). Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).
Step-by-Step Protocol:
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Activation: Charge a round-bottom flask with 1,3-benzothiazole-6-carboxylic acid (1.0 equiv) and anhydrous DMF (0.1 M concentration). Add EDCI.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes to form the active ester intermediate.
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Coupling: Add 4-fluoroaniline (1.1 equiv) and DIPEA (2.0 equiv) dropwise to the reaction mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon).
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Work-up: Dilute the reaction mixture with ethyl acetate. Wash successively with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
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Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (SiO₂) using a gradient of Hexane:Ethyl Acetate (e.g., 8:2 to 6:4) or by recrystallization from Ethanol.[2][3]
Synthesis Workflow Diagram
The following diagram illustrates the chemical transformation and logical flow of the synthesis.
Caption: Convergent synthesis pathway via EDCI-mediated amide coupling.
Biological Properties & Mechanism of Action[4][8][9][10]
Kinase Inhibition Potential
Benzothiazole-6-carboxamides are established bioisosteres for kinase inhibitors. The planar benzothiazole system interacts with the hinge region of kinases (e.g., B-Raf, Abl, Lck) via hydrogen bonding and hydrophobic interactions.
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Mechanism: The compound functions as a Type I or Type II ATP-competitive inhibitor.
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Binding Mode: The nitrogen of the thiazole ring and the amide NH often form a donor-acceptor motif with the kinase hinge residues. The 4-fluorophenyl group extends into the hydrophobic pocket, stabilizing the complex.
Role of Fluorine Substitution
The para-fluorine atom is not merely a structural placeholder; it imparts specific pharmacological advantages:
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Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol), preventing oxidative metabolism at the para position, which is a common site for CYP450 attack in phenyl rings.
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Electronic Effect: Fluorine is electron-withdrawing, which lowers the electron density of the phenyl ring, potentially strengthening pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Signaling Pathway Interaction
In oncology applications, inhibition of upstream kinases (like B-Raf or Src) by this scaffold leads to the downregulation of the MAPK/ERK pathway, resulting in reduced cell proliferation and induction of apoptosis.
Caption: Theoretical mechanism of action showing kinase inhibition leading to apoptosis.
References
- Source: Google Patents (WO2008124393A1)
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Biological Activity of Benzothiazole Carboxamides Title: Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives Source: ResearchGate (European Journal of Chemistry) URL:[Link]
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Anticancer Potentials of Benzothiazole Scaffold Title: A review on anticancer potentials of benzothiazole derivatives Source: Mini-Reviews in Medicinal Chemistry (via PubMed/NIH) URL:[Link]
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Synthesis of Fluorinated Benzothiazoles Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents Source: Molecules (MDPI) URL:[Link]
